[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid
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Overview
Description
[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound is part of the quinazoline family, which is known for its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine . The reaction is facilitated by the presence of N,N′-carbonyldiimidazole, which acts as a coupling agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and monitoring via thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid is used as a building block for synthesizing various derivatives with potential biological activities .
Biology
Biologically, this compound has shown promise as an anticonvulsant agent. Studies have demonstrated its ability to modulate seizure activity in animal models, making it a candidate for further research in epilepsy treatment .
Medicine
In medicine, the compound’s potential anticonvulsant properties are of particular interest. It may also have applications in developing new therapeutic agents for other neurological disorders .
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
Mechanism of Action
The mechanism of action for [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is thought to influence ion channels and receptors involved in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Another member of the quinazoline family with known anticonvulsant properties.
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds are structurally similar and have been studied for their anticonvulsant activities.
Uniqueness
What sets [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid apart is its specific substitution pattern, which may confer unique pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8,12H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMQQLHJJTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)CC(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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